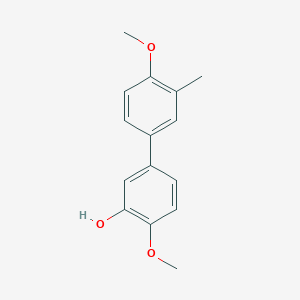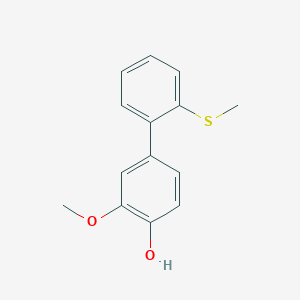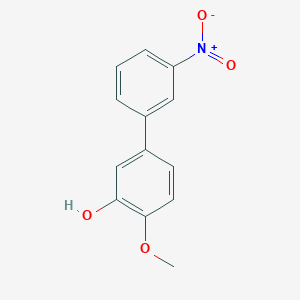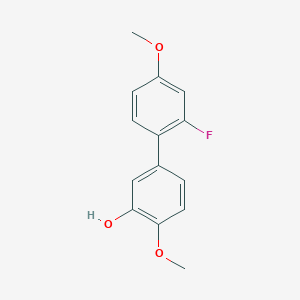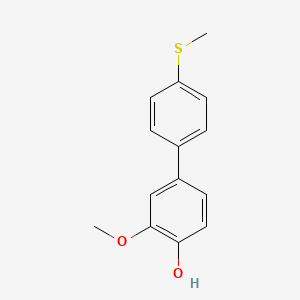
2-Methoxy-4-(4-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% (2M4MTP95) is an organic compound with a wide range of applications in scientific research and industrial production. It is a yellow-colored, crystalline solid with a melting point of approximately 100 °C. 2M4MTP95 is a member of the phenolic family and is composed of two oxygen atoms and two sulfur atoms in a ring structure. It is a highly reactive compound and is used in a variety of reactions such as oxidation, hydrolysis, and condensation.
Applications De Recherche Scientifique
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and it is often used as a catalyst in the synthesis of other organic compounds. 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has also been used in the synthesis of pharmaceuticals and other drugs. Additionally, it has been used in the synthesis of polymers and in the production of dyes and pigments.
Mécanisme D'action
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% acts as an oxidizing agent in many reactions. Its sulfur atoms are capable of forming strong bonds with other molecules, allowing it to act as a bridge between two molecules. This allows it to facilitate the formation of new bonds between molecules, resulting in the formation of new compounds. In addition, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% can act as a reducing agent, allowing it to break down existing bonds between molecules.
Biochemical and Physiological Effects
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been found to act as an antioxidant, meaning it can protect cells from oxidative damage. It has also been found to have anti-inflammatory effects in animal models. In addition, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been studied for its potential to protect against certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is a highly reactive compound, and care must be taken to avoid accidental reactions when handling it.
Orientations Futures
The potential applications of 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% are numerous and still being explored. In the future, it could be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. Additionally, further research could be done to explore its potential effects on biochemical and physiological processes, such as its antioxidant and anti-inflammatory properties. Finally, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% could be used in the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% can be synthesized from the reaction of 4-methylthiophenol and dimethyl sulfoxide in the presence of anhydrous sodium carbonate. The reaction is conducted in a sealed glass vessel at a temperature of about 80 °C for about 12 hours. The reaction produces a yellow-colored, crystalline solid that is purified by recrystallization from ethyl acetate. The purified product is then dried and stored in a sealed container.
Propriétés
IUPAC Name |
2-methoxy-4-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-14-9-11(5-8-13(14)15)10-3-6-12(17-2)7-4-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYPBBFFMSDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-methylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






